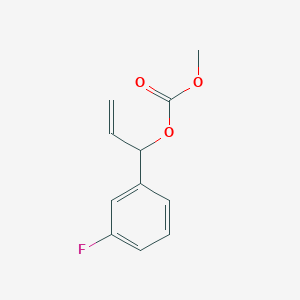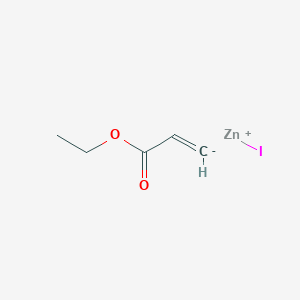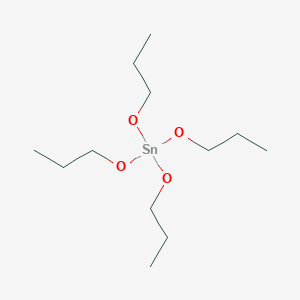
Tetrapropoxystannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrapropoxystannane is an organotin compound with the chemical formula Sn(OPr)_4 It is a tetrahedral molecule where a central tin atom is bonded to four propoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrapropoxystannane can be synthesized through the reaction of tin tetrachloride (SnCl_4) with propanol (PrOH) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
SnCl4+4PrOH→Sn(OPr)4+4HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The product is then purified by distillation under reduced pressure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrapropoxystannane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form tin oxide and propanol.
Transesterification: It can react with other alcohols to form different alkoxystannanes.
Oxidation: this compound can be oxidized to form tin dioxide (SnO_2).
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Transesterification: Other alcohols such as methanol or ethanol, often in the presence of a catalyst like sulfuric acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.
Major Products Formed:
Hydrolysis: Tin oxide (SnO_2) and propanol.
Transesterification: Different alkoxystannanes and propanol.
Oxidation: Tin dioxide (SnO_2).
Applications De Recherche Scientifique
Tetrapropoxystannane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of tin oxide nanoparticles, which have applications in sensors, catalysts, and transparent conducting films.
Catalysis: this compound is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-oxygen bonds.
Biology and Medicine: Research is ongoing into the potential use of organotin compounds, including this compound, in antimicrobial and anticancer therapies.
Industry: It is used in the production of coatings and as a stabilizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism by which tetrapropoxystannane exerts its effects depends on the specific application:
Catalysis: In catalytic reactions, this compound acts by coordinating to substrates and facilitating the formation or breaking of chemical bonds.
Antimicrobial and Anticancer Activity: The exact mechanism is not fully understood, but it is believed that organotin compounds can interact with cellular components, leading to disruption of cellular processes and cell death.
Comparaison Avec Des Composés Similaires
- Tetramethoxystannane (Sn(OMe)_4)
- Tetraethoxystannane (Sn(OEt)_4)
- Tetrabutoxystannane (Sn(OBut)_4)
Comparison:
- Tetramethoxystannane: Similar in structure but with methoxy groups instead of propoxy groups. It is more volatile and has different solubility properties.
- Tetraethoxystannane: Contains ethoxy groups and is used in similar applications but has different reactivity due to the shorter alkyl chain.
- Tetrabutoxystannane: Contains butoxy groups and is less volatile than tetrapropoxystannane, with different applications in materials science.
This compound is unique due to its balance of volatility and reactivity, making it suitable for a wide range of applications in both research and industry.
Propriétés
Numéro CAS |
216859-00-6 |
|---|---|
Formule moléculaire |
C12H28O4Sn |
Poids moléculaire |
355.06 g/mol |
Nom IUPAC |
tetrapropoxystannane |
InChI |
InChI=1S/4C3H7O.Sn/c4*1-2-3-4;/h4*2-3H2,1H3;/q4*-1;+4 |
Clé InChI |
YFCQYHXBNVEQKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Sn](OCCC)(OCCC)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
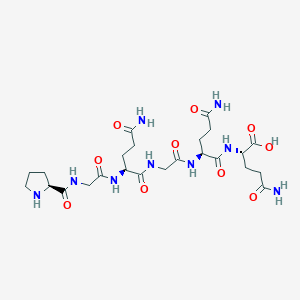

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide](/img/structure/B14253638.png)
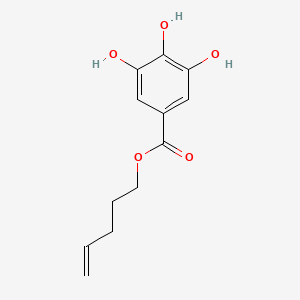
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
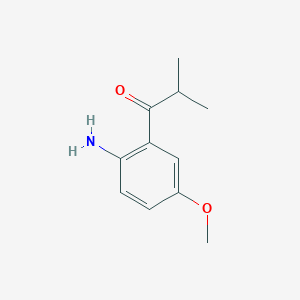

![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
